molecular formula C10H8FNO3 B2431451 2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 1368757-12-3

2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No.: B2431451
CAS No.: 1368757-12-3
M. Wt: 209.176
InChI Key: KENIHQJWLICTGU-UHFFFAOYSA-N
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Description

2-(7-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a high-purity fluorinated oxindole derivative supplied for advanced research and development. This compound, with the molecular formula C 10 H 8 FNO 3 and a molecular weight of 209.18 g/mol , serves as a versatile and critical building block in medicinal chemistry and drug discovery. The oxindole core is a privileged scaffold in pharmaceutical compounds, and the introduction of a fluorine atom at the 7-position and an acetic acid side chain offers unique opportunities for molecular modification and the exploration of structure-activity relationships . Researchers value this compound for its potential application in synthesizing novel molecules with targeted biological activities. Its molecular structure features hydrogen bond donors and acceptors, contributing to a polar surface area that influences its interaction with biological targets . While specific mechanistic studies on this exact compound are not extensively published in the available literature, analogous fluorinated oxindole-acetic acid derivatives are known to be investigated for their roles as enzyme inhibitors and for their potential anti-inflammatory and anticancer properties . The acetic acid functional group allows for further chemical derivatization, making it a key intermediate in creating more complex molecules for high-throughput screening and biochemical analysis. This product is provided as a powder and should be stored at room temperature . It is intended for research and further manufacturing applications only. It is not intended for direct human use. For a comprehensive list of safety and handling instructions, including hazard statements (e.g., H302, H315, H319, H335), please consult the Safety Data Sheet (SDS) prior to use .

Properties

IUPAC Name

2-(7-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-7-3-1-2-5-6(4-8(13)14)10(15)12-9(5)7/h1-3,6H,4H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENIHQJWLICTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-fluoroindole with chloroacetic acid in the presence of a base, followed by oxidation to introduce the keto group at the 2nd position . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, alcohols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across various fields:

Chemistry

  • Building Block : It serves as a precursor for synthesizing more complex indole derivatives and heterocyclic compounds, which are essential in medicinal chemistry.

Biology

  • Biological Activities : Research indicates potential antiviral, anticancer, and anti-inflammatory properties. The compound's unique structure may enhance its interaction with biological targets.

Medicine

  • Therapeutic Potential : Ongoing studies are investigating its efficacy against various diseases, particularly cancer and viral infections. The compound's mechanism involves binding to specific enzymes or receptors, potentially inhibiting cancer cell proliferation or viral replication .

Industry

  • Material Development : It is utilized in developing new materials and as an intermediate in synthesizing pharmaceuticals and agrochemicals .

Anticancer Activity

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer activity of compounds similar to 2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid. Results indicated significant inhibition of tumor cell growth across multiple cancer cell lines, showcasing its potential as an anticancer agent .

Antiviral Properties

Research has also highlighted the compound's antiviral effects against specific viral strains. In vitro studies demonstrated a marked reduction in viral load when treated with this compound, suggesting its viability as a therapeutic option for viral infections .

Mechanism of Action

The mechanism of action of 2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is unique due to the presence of the fluorine atom at the 7th position and the keto group at the 2nd position. These structural features may enhance its biological activity and stability compared to other similar compounds .

Biological Activity

2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is a synthetic compound derived from the indole family, characterized by the presence of a fluorine atom at the 7th position and an acetic acid moiety attached to the indole ring. This compound has garnered attention due to its diverse biological activities, including potential applications in antiviral, anticancer, and anti-inflammatory therapies.

  • Chemical Formula : C₁₀H₈FNO₃
  • Molecular Weight : 209.18 g/mol
  • IUPAC Name : 2-(7-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid
  • CAS Number : 1368757-12-3

Antiviral Activity

Research indicates that compounds similar to 2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid exhibit significant antiviral properties. For instance, studies on related indole derivatives have demonstrated their ability to inhibit the hepatitis C virus (HCV) p7 channel activity. The compound JK3/32, a lead-like oxindole-based inhibitor, showed promising results with an effective concentration (EC₅₀) of approximately 0.184 µM against HCV . This suggests that 2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid may similarly impact viral replication pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of indole derivatives have been documented in various studies. For example, certain compounds have shown significant inhibition of inflammatory cytokines and enzymes involved in the inflammatory response. While specific data on 2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is sparse, its structural features may confer comparable anti-inflammatory properties.

The biological activity of 2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid is believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell metabolism.
  • Receptor Modulation : It could potentially interact with specific receptors that mediate cellular responses to stress and inflammation.
  • Oxidative Stress Response : By modulating oxidative stress pathways, this compound may enhance cellular resilience against damage.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Indole-3-acetic acidLacks fluorine and keto groupPlant hormone with growth regulatory functions
5-FluoroindoleFluorine at different positionAnticancer and antimicrobial properties
2-OxoindoleSimilar core structureKnown for neuroprotective effects

Case Studies

Recent studies have highlighted the potential of indole derivatives in drug development:

  • A study focusing on oxindole-based inhibitors demonstrated enhanced antiviral activity against HCV with low cytotoxicity .
  • Another investigation into the structure–activity relationship (SAR) of indole derivatives revealed that modifications at specific positions significantly affect their biological potency .

Q & A

Q. What are the recommended synthetic routes for 2-(7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid, and how can purity be optimized?

  • Methodological Answer : A common synthetic approach involves coupling fluorinated indole derivatives with glyoxylic acid under acidic conditions. For example, methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate derivatives can be hydrolyzed to yield the target compound. Purity optimization requires rigorous purification via recrystallization (using polar aprotic solvents) or chromatography (silica gel, ethyl acetate/hexane gradients). Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity validation .

Q. How should researchers handle safety protocols given discrepancies in GHS classifications across sources?

  • Methodological Answer : While some sources report no GHS classification for structurally similar indole acetic acids , others highlight acute toxicity (H302) and skin/eye irritation (H315/H319) risks . To resolve contradictions, researchers should:
  • Conduct in-house toxicity screening (e.g., zebrafish embryo assays for acute toxicity).
  • Use PPE (gloves, goggles) and work in ventilated fume hoods.
  • Cross-reference safety data from peer-reviewed studies over vendor-provided sheets .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • FT-IR : To identify carbonyl (C=O, ~1700 cm⁻¹) and indole N-H (~3400 cm⁻¹) stretches.
  • NMR : 1H^1H-NMR resolves the dihydroindole ring protons (δ 3.0–4.0 ppm) and acetic acid protons (δ 2.5–3.5 ppm). 13C^{13}C-NMR confirms the oxo-acetic acid moiety (δ ~170 ppm) .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (C10_{10}H8_{8}FNO3_{3}) and isotopic patterns.

Advanced Research Questions

Q. How can computational methods enhance the interpretation of experimental spectroscopic data?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies and NMR chemical shifts, enabling direct comparison with experimental FT-IR/Raman and 13C^{13}C-NMR data. For example, deviations >5% between theoretical and experimental carbonyl stretching frequencies may indicate solvent effects or hydrogen bonding, requiring adjustments in computational solvation models .

Q. What strategies resolve contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Researchers should:
  • Replicate studies using standardized assays (e.g., MTT for cytotoxicity, SH-SY5Y cells for neuroprotection).
  • Validate target engagement via enzyme inhibition assays (e.g., kinase profiling).
  • Perform dose-response curves to identify therapeutic windows .

Q. How does fluorination at the 7-position influence electronic properties and reactivity?

  • Methodological Answer : Fluorine’s electron-withdrawing effect increases the electrophilicity of the 2-oxo group, enhancing reactivity in nucleophilic substitutions. Comparative studies with non-fluorinated analogs (e.g., 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid) show reduced LogP values (~1.2 vs. ~1.8), impacting bioavailability. Electrostatic potential maps (DFT) further reveal localized negative charge at the oxo group, guiding derivatization strategies .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) for structurally similar compounds lack harmonized hazard classifications?

  • Analysis : Vendor-specific SDS (e.g., Sigma-Aldrich vs. Apollo Scientific) often prioritize regulatory compliance over experimental data. For instance, acute toxicity classifications (H302) may derive from analog extrapolation rather than direct testing . Researchers should consult REACH dossiers or conduct in vitro toxicity assays (e.g., Ames test) for accurate risk assessment.

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